molecular formula C26H24FN3O5 B11281547 N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11281547
M. Wt: 477.5 g/mol
InChI Key: ATOIQFGGJTUDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

    N-(4-fluorophenyl): This part of the molecule contains a fluorine-substituted phenyl ring.

    2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]: The core structure consists of an imidazolidinone ring with various substituents. The methoxy groups and benzyl moiety contribute to its overall properties.

    acetamide: The compound terminates with an acetamide functional group.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can infer potential methods based on similar structures. One approach could involve coupling a fluorophenyl amine with an appropriate imidazolidinone precursor.

Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. research laboratories may synthesize it using custom protocols.

Chemical Reactions Analysis

Reactions::

    Oxidation: The phenyl rings and methoxy groups are susceptible to oxidation.

    Reduction: Reduction of the imidazolidinone ring could yield interesting derivatives.

    Substitution: The fluorine-substituted phenyl ring may undergo substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄.

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include modified imidazolidinones or substituted phenyl derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as potential drugs due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its biological activity.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C26H24FN3O5

Molecular Weight

477.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24FN3O5/c1-34-21-12-10-20(11-13-21)30-25(32)23(15-24(31)28-19-8-6-18(27)7-9-19)29(26(30)33)16-17-4-3-5-22(14-17)35-2/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

ATOIQFGGJTUDQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.